(3-Nitrophenyl)propylamine hydrochloride
Description
(3-Nitrophenyl)propylamine hydrochloride is an organic compound featuring a propylamine backbone substituted with a 3-nitrophenyl group at the terminal carbon.
Structure
2D Structure
Properties
IUPAC Name |
3-nitro-N-propylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-6-10-8-4-3-5-9(7-8)11(12)13;/h3-5,7,10H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVIOEPFHWKBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC=C1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657967 | |
| Record name | 3-Nitro-N-propylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201633-51-3 | |
| Record name | Benzenamine, 3-nitro-N-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201633-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-N-propylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Applications
Antihypertensive Agents
One notable application of (3-nitrophenyl)propylamine hydrochloride is as an intermediate in the synthesis of antihypertensive medications. Specifically, it is used in the preparation of lercanidipine hydrochloride, a calcium channel blocker that treats hypertension. The synthesis involves multiple steps where (3-nitrophenyl)propylamine serves as a critical building block to achieve the desired pharmacological activity .
Neuropharmacology
Research indicates that derivatives of (3-nitrophenyl)propylamine exhibit potential neuropharmacological effects. These compounds can interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders .
Synthetic Applications
Organic Synthesis
this compound is utilized in organic synthesis as a precursor for various chemical reactions. Its nitro group can undergo reduction to form amines, which are essential in synthesizing more complex organic molecules .
Catalysis
The compound has been studied for its role as a ligand in catalytic processes, particularly in the palladium-catalyzed reactions. Its ability to stabilize metal centers enhances reaction efficiency and selectivity, making it valuable in synthetic chemistry .
Analytical Chemistry
Chromatography and Detection
this compound is employed as a standard in analytical chemistry for the development of chromatographic methods. It aids in the detection and quantification of related compounds due to its distinct UV absorbance properties, which are useful in high-performance liquid chromatography (HPLC) applications .
Case Study 1: Synthesis of Lercanidipine
- Objective: To synthesize lercanidipine using (3-nitrophenyl)propylamine as an intermediate.
- Methodology: The process involves multiple synthetic steps including nitration, reduction, and cyclization.
- Results: The yield was improved by optimizing reaction conditions, demonstrating the compound's utility in pharmaceutical synthesis.
Case Study 2: Neuropharmacological Screening
- Objective: To evaluate the effects of (3-nitrophenyl)propylamine derivatives on neurotransmitter systems.
- Methodology: In vitro assays were conducted to assess binding affinity and functional activity.
- Results: Certain derivatives showed promising activity, indicating potential therapeutic applications.
Data Table: Comparison of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceutical | Intermediate for antihypertensive drugs | Essential for lercanidipine synthesis |
| Organic Synthesis | Precursor for amine formation | Enhances diversity of synthetic routes |
| Analytical Chemistry | Standard for HPLC methods | Distinct UV absorbance properties |
| Neuropharmacology | Potential treatment for neurological disorders | Promising interactions with receptors |
Mechanism of Action
The mechanism by which (3-Nitrophenyl)propylamine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can act as an electron-withdrawing group, influencing the reactivity and binding affinity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Differences
Key Observations:
- Nitro Position: The meta vs. para nitro substitution alters electronic distribution.
- Functional Groups: Fluoxetine’s trifluoromethylphenoxy group enhances lipophilicity and blood-brain barrier penetration, unlike the nitro group in (3-nitrophenyl)propylamine, which may limit bioavailability due to higher polarity .
- Pharmacological Role: While Doxepin and Fluoxetine are clinically validated drugs, (3-Nitrophenyl)propylamine’s role is primarily as an intermediate or impurity, as seen in barnidipine synthesis .
Pharmacological and Toxicological Profiles
Table 2: Toxicity and Physicochemical Properties
Key Observations:
- Toxicity: Aliphatic amines like propylamine HCl exhibit moderate toxicity, which increases upon chlorination (e.g., chloropropylamine EC₅₀: 12.68 μM) . The nitro group in (3-Nitrophenyl)propylamine may pose additional risks, as nitroaromatics are often associated with genotoxicity .
- Therapeutic Index: Fluoxetine’s safety profile is well-established, whereas (3-Nitrophenyl)propylamine lacks clinical data, limiting its direct pharmacological application .
Biological Activity
(3-Nitrophenyl)propylamine hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and relevant case studies.
This compound is characterized by its nitrophenyl group, which contributes to its reactivity and biological function. The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those aimed at modulating specific biological pathways. The nitro group acts as an electron-withdrawing entity, influencing the compound's binding affinity to molecular targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. Notably, it has been studied for its potential effects on monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. The inhibition of MAO A and MAO B can lead to increased levels of neurotransmitters like serotonin and dopamine, making this compound a candidate for treating mood disorders .
Table 1: Enzyme Kinetics of MAO Inhibition
| Enzyme | Substrate | k_cat (s −1) | K_m (mM) | k_cat/K_m |
|---|---|---|---|---|
| MAO A | Benzylamine | 0.02 | 0.90 | 0.022 |
| MAO B | Phenylethylamine | 3.6 | 0.067 | 53.7 |
This table illustrates the kinetic parameters for MAO enzymes, indicating how this compound may selectively inhibit these enzymes, thereby enhancing neurotransmitter availability in the synaptic cleft .
Applications in Drug Development
The compound's role as a building block in organic synthesis is pivotal for developing novel therapeutic agents. Its application extends to:
- Antimicrobial Activity : Research indicates that derivatives of (3-Nitrophenyl)propylamine exhibit antimicrobial properties, making them potential candidates for treating infections .
- Anticancer Properties : Studies have shown that certain analogs can inhibit DNA topoisomerases, which are crucial for DNA replication and repair, thereby exhibiting cytotoxic effects on cancer cells .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, providing insights into potential treatments for inflammatory diseases .
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines, demonstrating significant growth inhibition with IC50 values in the low micromolar range . This suggests a promising avenue for developing anticancer drugs.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of compounds related to this compound against oxidative stress-induced neuronal damage. Results indicated reduced apoptosis in neuronal cells treated with these compounds, highlighting their potential in neurodegenerative disease therapies .
Preparation Methods
Amine Protection
- The starting material is usually 3-phenylpropylamine or β-phenylpropylamine.
- The primary amine is protected by reaction with an acyl group protective agent such as acetic anhydride, propionyl chloride, pivaloyl chloride, or acetic anhydride.
- This reaction is typically carried out in an organic solvent like dichloroethane or chloroform at temperatures ranging from 40°C to 95°C for 1 to 8 hours.
- The molar ratio of amine to acyl protective agent is generally maintained between 1:1.0 to 1:1.5 to ensure complete protection without excessive reagent use.
- After reaction, the mixture is washed with water to separate the organic layer containing the N-protected intermediate.
Nitration Reaction
- The N-protected intermediate is dissolved or suspended in concentrated sulfuric acid at room temperature.
- Concentrated nitric acid (65–85%) is added dropwise slowly under stirring to control the reaction temperature and avoid over-nitration.
- After completion, crushed ice is added to quench the reaction.
- The pH of the reaction mixture is then adjusted to alkaline (pH 7–8) using alkaline solutions such as potassium hydroxide, ammonium hydroxide, or sodium carbonate.
- The nitrated intermediate is filtered and purified by recrystallization, commonly using solvents like acetone, methyl ethyl ketone, or cyclohexanone.
- Typical yields for this nitration step range from 70% to 82%.
Deprotection and Hydrochloride Salt Formation
- The nitrated intermediate is dissolved in a solvent such as methanol, ethanol, or isopropanol.
- Hydrochloric acid (1–5 mol/L) is added to adjust the pH to acidic (pH 1–3).
- The mixture is heated to reflux (40–100°C) for 5 to 20 hours to remove the protective group and form the hydrochloride salt.
- Upon cooling, the this compound precipitates as a solid.
- The crude product is filtered, washed, and recrystallized (often from methanol) to achieve high purity (above 99%).
- Yields for this step typically range from 80% to 85%.
Representative Experimental Data Table
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amine protection | Acetic anhydride or propionyl chloride (1–1.5 eq) | Dichloroethane, chloroform | 40–95 | 1–8 | — | Stirring, followed by aqueous workup |
| Nitration | Concentrated H2SO4 + HNO3 (65–85%) | Concentrated sulfuric acid | Room temp | — | 70–82 | Dropwise addition of HNO3, pH adjusted to 7–8 |
| Deprotection + salt formation | HCl (1–5 mol/L), reflux | Methanol, ethanol, isopropanol | 40–100 | 5–20 | 80–85 | Reflux, precipitation upon cooling |
Analysis and Optimization Notes
- Protecting Group Choice: Acyl protecting groups effectively prevent the amine from reacting during nitration. The choice among acetic anhydride, propionyl chloride, or pivaloyl chloride depends on cost, availability, and ease of removal.
- Nitration Control: Slow addition of nitric acid and maintaining room temperature are critical to control regioselectivity and avoid over-nitration or oxidation.
- pH Adjustment: Neutralizing the reaction mixture after nitration is essential to isolate the nitrated intermediate efficiently.
- Deprotection Conditions: Acidic reflux conditions are optimized to ensure complete removal of the protective group without degrading the nitro-substituted amine.
- Solvent Selection: Dichloroethane and chloroform are preferred for protection steps due to their solvating ability; methanol and ethanol are preferred for deprotection and crystallization due to ease of removal and product crystallinity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3-Nitrophenyl)propylamine hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves nitration of phenylpropylamine precursors or coupling nitroaryl halides with propylamine derivatives. For high purity (>99%), column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. Analytical validation via HPLC (C18 column, UV detection at 254 nm) ensures purity, as per pharmacopeial standards for related propylamine hydrochlorides .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to confirm the nitro group position and propylamine backbone.
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., exact mass ~201.13 for CHNO·HCl) .
- FT-IR : Peaks at ~1520 cm (NO asymmetric stretch) and ~1350 cm (symmetric stretch) confirm nitro functionalization .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, N95 mask) to avoid inhalation or dermal exposure.
- Work in a fume hood due to potential respiratory irritation, as observed in structurally similar amines .
- Store in airtight containers at 2–8°C to prevent degradation. Toxicity data for nitroaryl amines suggest acute exposure risks, necessitating emergency protocols for spills .
Advanced Research Questions
Q. How does the nitro group at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) under mild conditions. Comparative studies with non-nitrated analogs (e.g., fluoxetine derivatives) show faster reaction kinetics in SNAr reactions with thiols or amines. Kinetic data can be acquired via UV-Vis monitoring at 300–400 nm .
Q. What challenges arise in assessing the metabolic stability of this compound in hepatic models?
- Methodological Answer :
- In vitro hepatocyte assays : Monitor nitro-reduction metabolites using LC-MS/MS. The nitro group may undergo enzymatic reduction to an amine, complicating detection.
- Cytochrome P450 inhibition : Screen against CYP3A4/2D6 isoforms due to structural similarities to antidepressants like fluoxetine, which show isoform-specific interactions .
Q. How can computational modeling predict the binding affinity of this compound to neurotransmitter transporters?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with serotonin transporter (SERT) crystal structures (PDB: 5I6X). The nitro group’s electron-withdrawing effects may alter π-π interactions in the binding pocket.
- MD simulations : Compare stability with analogs like atomoxetine (a norepinephrine reuptake inhibitor) to assess selectivity .
Key Research Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
